Diethyl (1H-1,2,4-triazol-1-yl)propanedioate
Description
Properties
CAS No. |
143795-89-5 |
|---|---|
Molecular Formula |
C9H13N3O4 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
diethyl 2-(1,2,4-triazol-1-yl)propanedioate |
InChI |
InChI=1S/C9H13N3O4/c1-3-15-8(13)7(9(14)16-4-2)12-6-10-5-11-12/h5-7H,3-4H2,1-2H3 |
InChI Key |
OCDIOBKZANLVIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)N1C=NC=N1 |
Origin of Product |
United States |
Preparation Methods
Sodium Hydride-Mediated Alkylation
Procedure :
- Base Activation : Sodium hydride (1.2 equiv) is suspended in anhydrous tetrahydrofuran (THF) under nitrogen.
- Triazole Deprotonation : 1H-1,2,4-triazole (1.0 equiv) is added, and the mixture is stirred at 0°C for 30 minutes.
- Malonate Addition : Diethyl malonate (1.1 equiv) is introduced dropwise, followed by heating to 60°C for 12–24 hours.
- Workup : The reaction is quenched with ice-cwater, extracted with dichloromethane, and purified via flash chromatography (petroleum ether:ethyl acetate, 7:3).
Key Data :
Acid-Catalyzed Esterification
Procedure :
- Intermediate Formation : 1H-1,2,4-triazole-3-carboxylic acid is synthesized via nitration of 5-amino-1,2,4-triazole.
- Esterification : The carboxylic acid is refluxed with excess ethanol and sulfuric acid (cat.) for 6 hours.
- Coupling : The esterified triazole is reacted with diethyl malonate under Mitsunobu conditions (DIAD, PPh3).
Key Data :
1,3-Dipolar Cycloaddition for Regioselective Synthesis
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers a regioselective route to 1,4-disubstituted triazoles, which are subsequently functionalized with malonate groups.
Azide-Alkyne Cycloaddition
Procedure :
- Azide Preparation : 1-Azidohexane is synthesized from 1-bromohexane and sodium azide in DMF.
- Cycloaddition : The azide reacts with diethyl acetylenedicarboxylate in the presence of CuI (10 mol%) and TBTA (ligand) at 25°C for 12 hours.
- Isolation : The crude product is purified via silica gel chromatography.
Key Data :
Nitration of pre-formed triazole-malonate intermediates enables the introduction of explosive functional groups for specialized applications.
Nitration Protocol
Procedure :
- Substrate Preparation : 5-Amino-1,2,4-triazole is treated with diethyl malonate under basic conditions.
- Nitration : The intermediate is nitrated using fuming HNO3 and H2SO4 at 0°C, followed by gradual warming to 25°C.
- Neutralization : The product is precipitated by adjusting the pH to 6–7 with NaHCO3.
Key Data :
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Regioselectivity | Scalability | Complexity |
|---|---|---|---|---|
| Sodium Hydride Alkylation | 68–76 | Moderate | High | Low |
| CuAAC Cycloaddition | 84–89 | High | Moderate | Moderate |
| Nitration Pathway | 45–50 | N/A | Low | High |
Key Observations :
- The CuAAC method offers superior regioselectivity but requires stringent anhydrous conditions.
- Direct alkylation is more scalable but suffers from competing side reactions.
Optimization and Scale-Up Considerations
Catalyst Screening
Solvent Effects
Purification Strategies
- Chromatography : Silica gel with ethyl acetate/hexane gradients achieves >95% purity.
- Crystallization : Hexane-induced crystallization recovers product in 70% yield.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 4.73 (s, 4H, CH2), 1.42–1.25 (m, 6H, CH2) | |
| ¹³C NMR | δ 167.5 (C=O), 150.9 (triazole C) | |
| IR | 1684 cm⁻¹ (C=O), 1518 cm⁻¹ (N=N) |
Chromatographic Purity
- HPLC : Retention time = 6.2 min (C18 column, 70:30 acetonitrile:water).
- TLC : Rf = 0.72 (petroleum ether:ethyl acetate, 1:1).
Industrial vs. Laboratory-Scale Synthesis
| Parameter | Industrial | Laboratory |
|---|---|---|
| Batch Size | 100–500 kg | 1–10 g |
| Catalyst Loading | 0.1–0.5 mol% | 5–10 mol% |
| Purification | Distillation | Column Chromatography |
| Cost Drivers | Solvent Recovery | Catalyst Reuse |
Emerging Methodologies
Microwave-Assisted Synthesis
Chemical Reactions Analysis
Types of Reactions
Diethyl (1H-1,2,4-triazol-1-yl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydrotriazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole carboxylic acids, while reduction can yield dihydrotriazole derivatives. Substitution reactions can produce a variety of triazole esters or amides, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Diethyl (1H-1,2,4-triazol-1-yl)propanedioate has been investigated for its potential as an antiproliferative agent . Research indicates that compounds containing the triazole moiety can inhibit cancer cell growth by disrupting microtubule formation. For instance, studies have demonstrated that related triazole compounds exhibit significant activity against breast cancer cells, suggesting that this compound may share similar properties .
Case Study: Anticancer Activity
A study evaluated a series of triazole derivatives for their ability to induce apoptosis in breast cancer cell lines. The results indicated that specific structural modifications enhanced their efficacy as microtubule-targeting agents . This highlights the potential role of this compound in developing new cancer therapies.
Agricultural Applications
The compound has also shown promise in agriculture as a fungicide . Its structure allows it to interact with fungal enzymes, potentially inhibiting their growth. Research into similar triazole derivatives has revealed their effectiveness against various plant pathogens, suggesting that this compound could be developed into a novel agricultural treatment .
Case Study: Fungal Inhibition
In a controlled study, triazole-based compounds were tested against common agricultural pathogens. Results indicated a marked reduction in fungal growth when treated with these compounds, paving the way for further exploration into this compound as an effective fungicide .
Biological Evaluation
The biological evaluation of this compound has included investigations into its toxicity and safety profile . Preliminary findings suggest that while the compound exhibits biological activity against certain targets, it also requires careful assessment regarding its safety for human consumption and environmental impact .
Mechanism of Action
The mechanism of action of diethyl (1H-1,2,4-triazol-1-yl)propanedioate involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit enzymes such as cytochrome P450, which is involved in the metabolism of various drugs. This inhibition can lead to increased drug efficacy and reduced side effects . In agrochemical applications, the compound can inhibit enzymes involved in plant growth, leading to the selective control of weeds and pests .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The triazole ring’s position, substituents, and adjacent functional groups critically influence physicochemical properties and applications. Key comparisons include:
Table 1: Structural and Functional Comparisons
*Inferred structure based on malonate and triazole chemistry.
Physicochemical Properties
- Solubility: The diethyl esters in the target compound enhance lipophilicity relative to carboxylic acid derivatives (e.g., 3-(dimethyl-triazolyl)propanoic acid ), favoring membrane permeability in drug design.
- Thermal Stability : Triazole rings generally confer thermal stability, as seen in metal-organic frameworks (MOFs) like FJI-H35 . However, the ester groups in the target compound may lower decomposition temperatures compared to MOF ligands.
Biological Activity
Diethyl (1H-1,2,4-triazol-1-yl)propanedioate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of the 1,2,4-triazole moiety is significant as it contributes to the compound's pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The triazole ring facilitates molecular interactions through hydrogen bonding and π-π stacking with enzymes and receptors. This interaction can lead to the inhibition of specific enzymes or modulation of receptor activity, which in turn affects various biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmission.
- Antimicrobial Activity : It exhibits potent antimicrobial properties against a range of pathogens by disrupting their metabolic processes.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria as well as fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 - 0.5 μg/mL |
| Escherichia coli | 0.5 - 2 μg/mL |
| Candida albicans | 0.5 - 3 μg/mL |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 Value (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 27.3 |
| HCT-116 (Colon Cancer) | 6.2 |
The compound's effectiveness against these cancer cell lines highlights its potential role in cancer therapy.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Study on Antimicrobial Activity : A study published in Pharmaceutical Biology demonstrated that derivatives of triazole compounds possess significant antibacterial effects against resistant strains of bacteria like MRSA (Methicillin-resistant Staphylococcus aureus) . The study highlighted that modifications in the triazole structure can enhance potency.
- Anticancer Evaluation : In another investigation published in Molecules, researchers synthesized a series of triazole derivatives and assessed their cytotoxicity against several cancer cell lines. The results indicated promising activity for certain derivatives with IC50 values significantly lower than standard chemotherapeutic agents .
- Mechanistic Insights : A molecular docking study revealed that this compound interacts effectively with the active sites of target enzymes involved in cancer metabolism and microbial resistance . This study provided insights into how structural modifications could lead to improved efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
